molecular formula C10H15N2O3+ B11709233 (2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium

(2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium

Cat. No.: B11709233
M. Wt: 211.24 g/mol
InChI Key: FQYYLTFKUMNQRU-UHFFFAOYSA-O
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Description

[(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM is a quaternary ammonium compound characterized by the presence of a hydroxy group and a nitro group on a phenyl ring, along with a trimethylazanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM typically involves the following steps:

    Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Quaternization: The final step involves the quaternization of the amine group with methyl iodide or other methylating agents to form the trimethylazanium group.

Industrial Production Methods

Industrial production of [(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM may involve large-scale nitration and hydroxylation processes, followed by quaternization in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinones, nitrophenols.

    Reduction: Aminophenols.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

[(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the formulation of disinfectants and cleaning agents.

Mechanism of Action

The mechanism of action of [(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM is unique due to its combination of a hydroxy group, nitro group, and quaternary ammonium group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C10H15N2O3+

Molecular Weight

211.24 g/mol

IUPAC Name

(2-hydroxy-4-nitrophenyl)methyl-trimethylazanium

InChI

InChI=1S/C10H14N2O3/c1-12(2,3)7-8-4-5-9(11(14)15)6-10(8)13/h4-6H,7H2,1-3H3/p+1

InChI Key

FQYYLTFKUMNQRU-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CC1=C(C=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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